molecular formula C5H7ClO B14178313 1-(Chloromethoxy)but-2-yne CAS No. 922721-65-1

1-(Chloromethoxy)but-2-yne

Cat. No.: B14178313
CAS No.: 922721-65-1
M. Wt: 118.56 g/mol
InChI Key: PRYWFDJUXVACCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethoxy)but-2-yne is an organic compound characterized by its unique structure, which includes a chloromethoxy group attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)but-2-yne can be synthesized through the reaction of but-2-yne-1-ol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at low temperatures to prevent side reactions .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)but-2-yne involves its reactivity towards nucleophiles and electrophiles. The chloromethoxy group acts as a leaving group in substitution reactions, while the triple bond in the butyne moiety participates in addition reactions. These reactions often proceed through the formation of carbocation intermediates, which are stabilized by the electron-withdrawing effects of the chloromethoxy group .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethoxy)but-2-yne is unique due to its combination of a chloromethoxy group and a butyne backbone, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

922721-65-1

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

1-(chloromethoxy)but-2-yne

InChI

InChI=1S/C5H7ClO/c1-2-3-4-7-5-6/h4-5H2,1H3

InChI Key

PRYWFDJUXVACCZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.